Zotepine S-Oxide-d6
CAS No.:
Cat. No.: VC0204441
Molecular Formula: C₁₈H₁₂D₆ClNO₂S
Molecular Weight: 353.9
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₁₂D₆ClNO₂S |
|---|---|
| Molecular Weight | 353.9 |
Introduction
Chemical Properties and Structure
Molecular Composition
Zotepine S-Oxide-d6 has a defined chemical profile with precise molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H12D6ClNO3S |
| Molecular Weight | 369.9 g/mol |
| Chemical Class | Thienobenzodiazepines |
| Synonyms | 2-Chloro-11-[2-(dimethyloxidoamino)ethoxy]dibenzo[b,f]thiepin 5-Oxide-d6 |
The compound features a thienobenzodiazepine core structure with sulfur-containing heterocyclic components that contribute to its pharmacological activity. The deuterium atoms specifically replace hydrogen in the methyl groups, creating -OCD3 moieties rather than -OCH3 groups found in non-deuterated zotepine.
Structural Elements
The molecular structure of Zotepine S-Oxide-d6 contains several key functional groups:
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A dibenzothiepin core structure
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A chlorine substituent
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An oxidized sulfur atom (S-oxide)
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Deuterated methoxy groups
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A tertiary amine group that has been oxidized (N-oxide)
This complex structure contributes to the compound's interactions with neurotransmitter receptors and its metabolism pathways in biological systems.
Synthesis Methods
Deuteration Techniques
The synthesis of Zotepine S-Oxide-d6 involves specialized methods to incorporate deuterium atoms into the original zotepine structure. This process typically requires controlled conditions to ensure selective incorporation of deuterium and minimize unwanted side reactions. Common approaches include:
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Direct hydrogen-deuterium exchange reactions under carefully controlled conditions
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Synthesis using deuterated starting materials
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Catalytic deuteration processes
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Oxidation reactions to introduce the S-oxide and N-oxide functionalities after deuteration
Pharmacological Profile
Mechanism of Action
The pharmacological activity of Zotepine S-Oxide-d6 closely resembles that of its parent compound, zotepine. Its primary mechanism involves interaction with multiple neurotransmitter receptors in the central nervous system:
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Antagonism at dopamine D2 receptors
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Potent antagonism at serotonin 5-HT2A receptors
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Activity at adrenergic receptors
This broad receptor profile contributes to the atypical antipsychotic classification, helping to alleviate symptoms of psychosis while potentially reducing extrapyramidal side effects commonly associated with typical antipsychotics.
Receptor Binding Profile
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Dopamine receptors (D1, D2, D3, D4)
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Serotonin receptors (5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
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Adrenergic receptors (α1, α2)
Research Applications
Metabolic Pathway Studies
Zotepine S-Oxide-d6 serves as a valuable research tool in pharmacological investigations. Its primary applications include:
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Tracing the metabolic pathways of zotepine through isotopic labeling
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Investigating the pharmacokinetics of zotepine in biological systems
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Studying drug-drug interactions involving zotepine metabolism
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Exploring potential bioactivation pathways of antipsychotic medications
The deuterium labeling enables researchers to precisely track the compound's transformation and distribution within experimental systems, providing valuable insights into antipsychotic drug metabolism.
Comparative Pharmacokinetics
Studies involving deuterated compounds like Zotepine S-Oxide-d6 have demonstrated that the carbon-deuterium bonds are generally more stable than carbon-hydrogen bonds, potentially slowing metabolic processes that involve the cleavage of these bonds . This kinetic isotope effect can lead to:
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Altered metabolic rates
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Changes in metabolite profiles
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Modified half-life characteristics
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Potentially reduced interpatient variability in drug response
Pharmacokinetics and Metabolism
Metabolic Stability
The incorporation of deuterium into the zotepine structure creates important changes in the compound's metabolic profile. Research with similar deuterated compounds has shown:
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Slower cleavage of carbon-deuterium bonds compared to carbon-hydrogen bonds
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Attenuated O-demethylation processes in CYP-mediated metabolism
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Potential increases in metabolic stability of active metabolites
For example, studies with deuterated compounds have demonstrated 69-87% less production of O-desmethyl metabolites compared to non-deuterated variants , suggesting similar effects may occur with Zotepine S-Oxide-d6.
Pharmacokinetic Parameters
While specific pharmacokinetic data for Zotepine S-Oxide-d6 is limited in the available search results, the parent compound zotepine demonstrates the following parameters:
| Parameter | Value |
|---|---|
| Bioavailability | 7-13% (oral) |
| Metabolism | N-desmethylation to norzotepine (30-40%) |
| Elimination half-life | 13.7-15.9 hours (parent), 12 hours (norzotepine) |
| Excretion | 17% (Urine) |
The deuterated version would likely show modified pharmacokinetic parameters, potentially including:
Comparison with Non-Deuterated Zotepine
Therapeutic Implications
The deuteration of zotepine to form Zotepine S-Oxide-d6 may offer several potential advantages over the non-deuterated parent compound:
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More predictable pharmacokinetics due to the kinetic isotope effect
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Potentially reduced interpatient variability in pharmacokinetic parameters
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Possibly improved tolerability profiles through modified metabolism
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Potential for extended dosing intervals due to altered metabolic stability
These advantages have been demonstrated with other deuterated pharmaceuticals, where the deuteration process has led to improved therapeutic profiles while maintaining similar efficacy to the non-deuterated parent compounds .
Analytical Methods for Zotepine S-Oxide-d6
Identification Techniques
Several analytical techniques are employed to identify and characterize Zotepine S-Oxide-d6:
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Mass Spectrometry (MS) - Essential for confirming the incorporation of deuterium atoms and the molecular weight of 369.9 g/mol
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Nuclear Magnetic Resonance (NMR) Spectroscopy - Particularly useful for confirming the positions of deuterium substitution
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High-Performance Liquid Chromatography (HPLC) - Used for separation and quantification
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Infrared (IR) Spectroscopy - For identification of functional groups and confirmation of oxidation states
These analytical methods are crucial for verifying the purity and identity of Zotepine S-Oxide-d6 in research applications.
Future Research Directions
Expanding Research Applications
Future research involving Zotepine S-Oxide-d6 may include:
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More detailed metabolomics studies to fully map zotepine's metabolic pathways
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Investigation of potential drug-drug interactions through CYP2D6 pathways
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Comparative efficacy studies between deuterated and non-deuterated versions
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Development of extended-release formulations leveraging the modified pharmacokinetics of the deuterated compound
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